Basic red 22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23354-43-0 |

|---|---|

Molecular Formula |

C13H20N6O4S |

Molecular Weight |

356.40 g/mol |

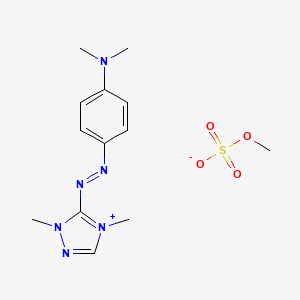

IUPAC Name |

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate |

InChI |

InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

ZRVPOURSNDQODC-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Basic Red 22 (C.I. 11055)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of the monoazo dye, Basic Red 22 (C.I. 11055). The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in their studies.

Chemical Identity and Structure

This compound is a cationic dye, systematically named 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate.[1][2] Its chemical identity is defined by the CAS Number 12221-52-2 and the Colour Index Number 11055.[3]

The molecular structure of this compound features a triazolium ring linked to a N,N-dimethylaniline group via an azo bridge. This conjugated system is responsible for its characteristic color.

Chemical Structure Diagram

Caption: Chemical structure of this compound cation.

Physicochemical Properties

This compound is a dull or shallow red powder.[4][5] It is soluble in water, with a reported solubility of 20 g/L, which is not significantly affected by temperature.[3][5][6][7]

| Property | Value | Reference |

| Molecular Formula | C13H20N6O4S | [1][2] |

| Molecular Weight | 356.40 g/mol | [1][2] |

| CAS Number | 12221-52-2 | [3] |

| C.I. Number | 11055 | [3] |

| Appearance | Dull red to shallow red powder | [4][5] |

| Solubility in Water | 20 g/L | [3][5][6][7] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

General Synthesis Method

The synthesis of this compound involves a multi-step process typical for azo dyes.[3][8] The general procedure is as follows:

-

Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is diazotized. This reaction is typically carried out in an acidic medium at low temperatures with a source of nitrous acid, such as sodium nitrite.

-

Coupling: The resulting diazonium salt is then coupled with N,N-dimethylaniline. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.

-

Decarboxylation and Quaternization: The coupled product undergoes decarboxylation, followed by methylation to form the quaternary ammonium (B1175870) salt, which is the final this compound dye.[3][8]

A detailed, step-by-step experimental protocol for the synthesis of this compound would require specific laboratory development and optimization of reaction conditions, including stoichiometry, temperature, pH, and reaction time for each step to ensure high yield and purity.

General Analytical Methods

The analysis of this compound, like other synthetic dyes, can be performed using a variety of modern analytical techniques to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is a standard method for the separation and quantification of dyes. A reversed-phase C18 column is typically used with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. The detection wavelength would be set at the maximum absorption wavelength (λmax) of the dye in the visible region.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification, coupling HPLC with tandem mass spectrometry is the preferred method. This technique provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the parent ion and its fragments, offering high specificity and sensitivity. A study on the related Basic Red 2 demonstrated the utility of LC-MS/MS for its detection and quantification.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the aromatic rings, the azo group (-N=N-), and the alkyl groups would be expected in the IR spectrum of this compound.

Applications and Stability

This compound is primarily used as a cationic dye for coloring acrylic fibers, imparting a "colourful red blue light" hue.[3][5][7] It exhibits good stability at high temperatures (120°C) during the dyeing process.[3][5][7][9] However, its color can be affected by the presence of certain metal ions; it turns significantly blue in the presence of copper ions and also changes color with iron ions.[3][5][7][9]

Logical Workflow for Analysis

Caption: General analytical workflow for this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. guidechem.com [guidechem.com]

- 5. Basic Red 22 | 12221-52-2 [chemicalbook.com]

- 6. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]

- 7. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to C.I. 11055 (Basic Red 22) for Researchers and Drug Development Professionals

C.I. 11055 , commercially known as Basic Red 22 , is a cationic monoazo dye with the CAS number 12221-52-2 .[1][2] While its primary applications are in the textile and hair dyeing industries, its interactions with biological systems at a cellular level make it a compound of interest for researchers in toxicology and drug development.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological interactions, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a red powder that is soluble in water.[7] Its molecular structure is characterized by a single azo group.[8] The cationic nature of this dye is a key feature influencing its biological interactions.[9]

| Property | Value | Reference |

| C.I. Name | 11055 | [2] |

| Common Name | This compound | [7] |

| CAS Number | 12221-52-2 | [7][8] |

| Molecular Formula | C₁₄H₂₁ClN₆ (Note: Other formulas are also reported depending on the salt form) | [8] |

| Molecular Weight | 308.81 g/mol | [8] |

| Appearance | Shallow red powder | [8][10] |

| Solubility in Water | 20 g/L (temperature has minimal influence) | [8][10] |

Toxicological Data and Biological Interactions

Toxicological studies on this compound indicate potential for cytotoxicity and interactions with key biological macromolecules. These properties are critical for assessing its safety and for understanding its potential as a biological stain or probe in research settings.

Quantitative Toxicological Data

The following table summarizes key quantitative data from a study on the bio-safety of this compound as a temporary hair dye.[1]

| Parameter | Condition | Result |

| Percutaneous Absorption | 0.4% this compound solution without oxidant, 48h | Penetrating concentration up to 23 µM |

| 0.2% this compound solution with oxidant, 48h | Penetrating concentration up to 23 µM | |

| Hemolytic Effect on Human Red Blood Cells | Concentration-dependent | Higher hemolytic activity compared to other tested dyes (Fuchsin Basic and Victoria Blue B) |

| Cell Viability (MTT Assay on NIH/3T3 cells) | Concentration-dependent | Significant decrease in cell viability with increasing concentrations |

| IC50 (50% Inhibitory Concentration) | Not explicitly stated, but demonstrated dose-dependent cytotoxicity | - |

| Interaction with Bovine Serum Albumin (BSA) | Fluorescence quenching studies | Indicates intense interaction with BSA |

| Interaction with Calf Thymus DNA (CT-DNA) | UV-Vis and fluorescence spectroscopy | Indicates intense interaction with CT-DNA |

Mechanism of Cytotoxicity

The cytotoxic effects of this compound are likely attributed to its ability to interact with cellular components. As a cationic molecule, it can bind to negatively charged macromolecules such as DNA and acidic proteins.[1] This interaction can disrupt normal cellular processes, leading to cell death. The demonstrated hemolytic effect suggests that it can also damage cell membranes.[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature. However, based on studies involving this dye and general protocols for similar assays, the following methodologies can be adapted.

Percutaneous Absorption Assay

This protocol is based on the methodology described for testing hair dyes.[1]

-

Skin Preparation: Use excised pig abdominal skin, lightly shaved to avoid damage.

-

Diffusion Cell Setup: Mount the skin on in vitro diffusion cells.

-

Application of Test Substance: Apply a solution of this compound (e.g., 0.4% in a suitable vehicle) to the epidermal surface.

-

Sampling: At predetermined time intervals (e.g., up to 48 hours), collect the receptor fluid.

-

Analysis: Analyze the concentration of this compound in the receptor fluid using a suitable analytical method, such as UV-Vis spectrophotometry.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cell viability.[1]

-

Cell Seeding: Plate cells (e.g., NIH/3T3) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Biological Staining (General Protocol for Cationic Dyes)

As a biological stain, this compound can be used to visualize cellular components.[7] A general protocol for staining cells is as follows:

-

Cell Preparation: Grow cells on coverslips or in a multi-well plate.

-

Fixation (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required.

-

Staining: Prepare a dilute solution of this compound in a buffered solution (e.g., PBS). Incubate the cells with the staining solution for a short period (e.g., 5-15 minutes).

-

Washing: Gently wash the cells with the buffer to remove excess stain.

-

Visualization: Observe the stained cells under a microscope.

Synthesis Method

The manufacturing process for this compound involves a multi-step chemical synthesis.[8]

-

Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is diazotized.

-

Coupling: The resulting diazonium salt is coupled with N,N-diethylbenzenamine hydrochloride.

-

Decarboxylation and Quaternization: The coupled product undergoes decarboxylation and reaction to form a quaternary ammonium (B1175870) salt, yielding the final this compound dye.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Conceptual Signaling Pathway for Cationic Dye-Induced Cytotoxicity

Caption: Conceptual pathways of cationic dye-induced cytotoxicity.

References

- 1. The Bio-Safety Concerns of Three Domestic Temporary Hair Dye Molecules: Fuchsin Basic, Victoria Blue B and Basic Red 2 | MDPI [mdpi.com]

- 2. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. abcam.co.jp [abcam.co.jp]

- 5. This compound Cl 11055 Dyestuff for Hair Dye - 2024 Top Sellers, High Concentration | Made-in-China.com [m.made-in-china.com]

- 6. This compound Cl 11055 CAS 12221-52-2 High Quality Dyestuff for Hair - this compound and Basic Dyestuff [jqmaterial.en.made-in-china.com]

- 7. Page loading... [wap.guidechem.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. store.sangon.com [store.sangon.com]

- 10. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

Basic Red 22: A Technical Guide for Laboratory Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 22, also known by its Colour Index name C.I. 11055, is a synthetic, water-soluble monoazo dye.[1][2] While its primary commercial applications are in the textile, paper, plastics, and cosmetics industries—particularly as a hair dye—it is also identified for use as a biological stain in laboratory settings.[1][3][4][5] This technical guide provides a comprehensive overview of the known and potential uses of this compound in laboratory research, with a focus on its chemical properties, staining mechanisms, and toxicological profile. Due to a lack of specific, documented research protocols for this compound, this guide also presents generalized methodologies for similar basic dyes to illustrate potential applications.

Chemical and Physical Properties

There is some variability in the reported chemical formula and molecular weight for this compound across different suppliers and databases. The available data is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 12221-52-2 | [1][2] |

| Colour Index | C.I. 11055 | [2] |

| Synonyms | C.I. Basic Red 31, Maxilon Red BL-N, Cationic Red 2BL | [1][6][7] |

| Molecular Formula | C₁₄H₂₁ClN₆ (Chloride salt) | [2] |

| C₁₂H₁₇N₆⁺ (Cationic form) | [1] | |

| Molecular Weight | 308.81 g/mol (Chloride salt) | [2] |

| 245.30 g/mol (Cationic form) | [1] | |

| Appearance | Red to dark red powder | [1][2] |

| Solubility | Soluble in water (20 g/L) | [1][2] |

Applications in Laboratory Research

The primary laboratory application of this compound is as a biological stain for the microscopic examination of cells and tissues.[1] As a cationic (basic) dye, it binds to anionic (acidic) components within cells.

Principle of Staining

Basic dyes, like this compound, carry a positive charge and are therefore attracted to negatively charged molecules and structures within the cell. Key cellular components with a net negative charge include:

-

Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of DNA and RNA is strongly anionic, leading to the staining of the cell nucleus and ribosomes.

-

Acidic Mucins: Certain types of mucopolysaccharides, particularly those containing carboxyl or sulfate (B86663) groups, are acidic and will bind basic dyes.[8][9]

-

Cartilage Matrix: The presence of sulfated glycosaminoglycans imparts a net negative charge to the cartilage matrix.

The electrostatic interaction between the cationic dye and the anionic tissue components results in the selective staining of these structures.

Potential, Undocumented Applications

-

Counterstaining: In complex staining procedures like the Gram stain or trichrome stains, a red counterstain is often used to provide contrast to the primary stain. For example, Safranin (Basic Red 2) is used as a counterstain in the Gram stain to color Gram-negative bacteria red.[10]

-

Vital Staining: Some basic dyes, such as Neutral Red, can be used as vital stains to stain living cells.[11] These dyes are taken up by live cells and accumulate in specific compartments like lysosomes or vacuoles. Whether this compound possesses the requisite properties for vital staining (e.g., cell permeability, low toxicity at working concentrations) has not been documented.

-

Staining of Acidic Mucins: Stains like Alcian Blue and Mucicarmine are used to specifically identify acidic mucins, which can be important in pathological diagnosis.[8][9] As a basic dye, this compound would be expected to bind to these structures, although its specificity compared to established methods is unknown.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound in a research setting are not available in the published literature. However, a general protocol for histological staining with a basic dye can be outlined. Note: This is a generalized procedure and would require optimization for specific tissues and applications.

General Histological Staining Protocol (Hypothetical for this compound)

This protocol describes the steps for staining paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes to remove paraffin (B1166041) wax.

-

Transfer slides through a graded series of ethanol (B145695) solutions to rehydrate the tissue:

-

100% Ethanol: 2x2 minutes

-

95% Ethanol: 2 minutes

-

70% Ethanol: 2 minutes

-

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Prepare a working solution of this compound (e.g., 0.1% to 1% in distilled water or a slightly acidic buffer). The optimal concentration and solvent would need to be determined empirically.

-

Immerse slides in the this compound staining solution for 1-5 minutes. Staining time will require optimization.

-

Rinse briefly in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If the staining is too intense, a brief rinse in a differentiating solution (e.g., 0.5% acetic acid) can be used to selectively remove stain from less acidic components. This step must be carefully controlled to avoid destaining the target structures.

-

Rinse thoroughly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections by passing them through a graded series of ethanol solutions in reverse order of rehydration:

-

70% Ethanol: 1 minute

-

95% Ethanol: 1 minute

-

100% Ethanol: 2x2 minutes

-

-

Clear the slides in Xylene (or a substitute) for 2x5 minutes.

-

Mount a coverslip using a permanent mounting medium.

-

Toxicology and Safety

This compound is used in cosmetic products, but its safety has been a subject of discussion. Some studies have raised concerns about the toxicological profiles of synthetic food and cosmetic dyes.[12][13][14] It is important to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment, and to dispose of it in accordance with institutional and local regulations.

Conclusion

This compound is a cationic dye with a documented, albeit not extensively detailed, application as a biological stain. Its positive charge allows it to bind to anionic cellular components such as nucleic acids and acidic mucins. While specific research protocols detailing its use are scarce, its chemical nature suggests potential applications analogous to other basic red dyes used in histology and cytology. Further research would be required to validate and optimize its use for specific laboratory procedures, including determining its staining characteristics, specificity, and potential for use in fluorescence-based techniques. Researchers interested in using this dye should be prepared to undertake significant methods development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Cl 11055 Dyestuff for Hair Dye - 2024 Top Sellers and High Concentration [jqmaterial.en.made-in-china.com]

- 4. High Concentration this compound Cl 11055 Dyestuff for Hair - 2024 Top Sellers, High Concentration | Made-in-China.com [m.made-in-china.com]

- 5. Factory Best Seller this compound Cl 11055 Dyestuff for Hair - this compound and High Quality Dyestuff [jqmaterial.en.made-in-china.com]

- 6. BESTCHEM Hungária Kft | Providing you the BEST CHEMistry [bestchem.hu]

- 7. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 8. shop.rankinbiomed.com [shop.rankinbiomed.com]

- 9. Special Stains for Mucins and Glycogen [leicabiosystems.com]

- 10. macschem.us [macschem.us]

- 11. Neutral Red as a Probe for Confocal Laser Scanning Microscopy Studies of Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Toxicology of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Basic Red 22 molecular weight and formula

This document provides a summary of the available chemical data for the compound commonly identified as Basic Red 22. It is important to note that the scientific literature and commercial suppliers present conflicting information regarding the precise molecular formula and weight of this substance, suggesting that "this compound" may refer to a class of similar compounds or that different formulations exist.

Physicochemical Data

The molecular weight and formula for this compound vary across different sources. The following table summarizes the reported values.

| Molecular Formula | Molecular Weight ( g/mol ) | Source |

| C₁₃H₂₀N₆O₄S | 356.40 | PubChem[1], Alfa Chemistry[2] |

| C₁₅H₂₁IN₆ | 412.27 | Alfa Chemistry[2] |

| C₁₂H₁₇N₆⁺ | 245.30 | Guidechem[3] |

| C₁₄H₂₁ClN₆ | 308.81 | World dye variety[4], Winchem[5] |

| C₁₅H₂₁IN₆ | 245.303 | ChemBK[6] |

| C₂₁H₁₄N₆O₅S₂ | Not specified | Guidechem[3] |

| C₂₃H₂₅ClN₄O₄S | Not specified | Guidechem[3] |

Note: The significant discrepancies in the reported molecular formulas and weights indicate that "this compound" is not a unique chemical entity. Researchers and professionals should verify the specific chemical structure and properties of the material from their supplier.

Experimental Protocols and Biological Pathways

Detailed experimental protocols for the use of this compound in research applications, such as its mechanism as a contact allergen or its use in biological staining, are not extensively detailed in the provided search results. Similarly, information regarding its involvement in specific signaling pathways is not available. Therefore, no experimental workflows or signaling pathway diagrams can be generated at this time.

Applications

This compound is primarily utilized as a dye in the textile industry for acrylic fibers and can also be used on modified polyester.[4][5][6] It is known for producing a vibrant bluish-red color.[4] Some sources also indicate its use in biological staining.[3] One report mentioned it as an allergen in a PPD-free hair coloring product.[3]

References

- 1. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [chemicalbook.com]

- 6. chembk.com [chembk.com]

Solubility Profile of Basic Red 22: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of Basic Red 22 in Aqueous and Organic Media

This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 11055; CAS No. 12221-52-2), a cationic azo dye. This document is intended for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of this compound's solubility is essential. This guide consolidates available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of this compound

This compound is a red powder that is soluble in water.[1][2] Its solubility is a critical factor in its various applications, including in the textile industry for dyeing acrylic fibers.[2] Understanding its solubility in different solvent systems is fundamental for optimizing process parameters, ensuring formulation stability, and developing analytical methods.

Quantitative Solubility Data

The available quantitative solubility data for this compound is currently limited to aqueous solutions. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common organic solvents. The reported solubility in water is presented in the table below.

| Solvent | Temperature | Solubility (g/L) | Source(s) |

| Water | Not specified | 20 | [2] |

It has been noted that the solubility of this compound in water is not significantly influenced by temperature.[2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not widely published, standard laboratory methods can be readily adapted for this purpose. The following sections detail two common and effective methods: UV-Vis Spectrophotometry and the Gravimetric Method.

1. UV-Visible Spectrophotometry Protocol

This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

a. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Cuvettes

b. Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound from the stock solution.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Creation of a Calibration Curve:

-

Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This will serve as the calibration curve.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a container that can be sealed.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with a known factor of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

-

2. Gravimetric Method Protocol

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.

a. Materials and Equipment:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Volumetric flask or graduated cylinder

-

Beakers or flasks with stoppers

-

Stirring plate and stir bars

-

Oven

-

Desiccator

-

Filtration apparatus

b. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealable container.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 10 mL).

-

-

Solvent Evaporation:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Heat the container gently in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the container with the dried dye residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty container from the final constant weight to determine the mass of the dissolved this compound.

-

Calculate the solubility by dividing the mass of the dissolved dye by the volume of the solvent sample taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

Unveiling the Staining Properties of Basic Red 22: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 22, also identified by its Colour Index (C.I.) number 11055, is a synthetic monoazo dye.[1][2] While its primary application lies within the textile industry for dyeing acrylic fabrics, it is also noted for its use as a biological stain.[3][4] This technical overview synthesizes the currently available information regarding the mechanism of action of this compound in biological staining applications. It is important to note that detailed scientific literature specifically elucidating its performance and characteristics as a biological stain is limited. Much of the understanding of its mechanism is inferred from the general principles of cationic dyes.

Core Mechanism of Action: Electrostatic Interaction

This compound is a cationic dye, meaning it carries a permanent positive charge.[2] The fundamental principle behind its function as a biological stain is the electrostatic attraction between the positively charged dye molecules and negatively charged components within cells and tissues.[4]

Cellular components that are rich in anionic macromolecules are the primary targets for staining by this compound. These include:

-

Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of both DNA and RNA is negatively charged, providing a strong electrostatic attraction for cationic dyes.

-

Acidic Proteins: Proteins with a high proportion of acidic amino acid residues (e.g., aspartic acid, glutamic acid) will carry a net negative charge at physiological pH and can, therefore, bind with this compound.

-

Glycosaminoglycans (GAGs): Found in the extracellular matrix and on cell surfaces, GAGs are rich in sulfate (B86663) and carboxyl groups, contributing to a high negative charge density.

The logical workflow for the staining mechanism is based on this charge attraction, which is a common principle for many basic dyes used in histology.

References

In-Depth Technical Guide to the Safe Handling of Basic Red 22 Powder

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for Basic Red 22 (C.I. 11055), a monoazo dye. Due to the limited availability of specific quantitative toxicological data for this compound, this guide also incorporates general principles for handling potentially hazardous powdered dyes and information on the broader class of azo dyes.

Chemical and Physical Properties

This compound is a red to red-brown powder.[1] While detailed quantitative physical and chemical properties for the pure powder are not consistently available in the reviewed literature, the following information has been gathered:

| Property | Data | Source(s) |

| CAS Number | 12221-52-2 | [2][3] |

| C.I. Number | 11055 | [4] |

| Appearance | Red or red-brown powder | [1] |

| Solubility | Soluble in water | [2] |

Hazard Identification and Toxicology

Available data indicates that this compound presents several health hazards. It is classified as causing serious eye irritation and mild skin irritation.[2] Furthermore, it has been reported as a potential allergen.[5]

Toxicological Summary:

| Endpoint | Result | Source(s) |

| Eye Irritation | Causes serious eye irritation. | [2] |

| Skin Irritation | Causes mild skin irritation. | [2] |

| Skin Sensitization | Reported as an allergen. | [5] |

| Mutagenicity | Possesses mutagenic activity in Salmonella/microsome (Ames) test. | [6] |

| Genotoxicity | Increased the frequency of micronucleated polychromatic erythrocytes in the bone marrow of mice. | [6] |

| Acute Oral Toxicity (LD50) | Data not available. A study noted testing at doses equivalent to 80% of the LD50, but the specific value was not provided. | [6] |

| Acute Inhalation Toxicity (LC50) | Data not available. | [7] |

Mechanism of Azo Dye Toxicity

Azo dyes, as a class, can undergo metabolic activation that leads to toxic and potentially carcinogenic byproducts.[8] The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and, significantly, in the gut microbiota.[1][9] This process breaks the dye down into aromatic amines. These aromatic amines can then be absorbed and undergo further metabolic activation in the liver, leading to the formation of reactive electrophilic species that can bind to DNA and other cellular macromolecules, potentially initiating carcinogenic processes.[1][8]

The cellular damage induced by these metabolites can trigger various signaling pathways, including those involved in apoptosis, inflammation, and the DNA damage response.[1] One such pathway is the Keap1-Nrf2-ARE signaling pathway, which is activated in response to oxidative stress.[5]

Safety Precautions and Handling

Given the known hazards of this compound and the potential for unforeseen risks due to the lack of comprehensive toxicological data, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[2]

-

Respiratory Protection: A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contamination.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.

Safe Handling and Storage

-

Handling: Avoid generating dust. Use appropriate tools to handle the powder and prevent spills. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[11]

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention.[11]

-

Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully scoop or sweep up the spilled powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area thoroughly.

Experimental Protocols: Mutagenicity Assessment

Given the evidence of mutagenicity for this compound, researchers may need to perform their own assessments. The Salmonella/microsome assay (Ames test) is a standard method for evaluating the mutagenic potential of a chemical. A generalized workflow for such an experiment is provided below.

Generalized Ames Test Protocol

This protocol is a simplified representation and should be adapted based on established methodologies (e.g., OECD Guideline 471).

-

Preparation:

-

Prepare various concentrations of this compound solution.

-

Culture selected strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine-dependent (His-).

-

Prepare an S9 fraction from the livers of induced rats for metabolic activation.

-

-

Assay:

-

In separate tubes, combine the Salmonella culture, the this compound solution, and either the S9 mix (for metabolic activation) or a buffer (without activation).

-

Pour the mixture onto minimal glucose agar (B569324) plates (which lack histidine).

-

-

Incubation and Analysis:

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine and thus can grow on the histidine-deficient medium).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

Disposal Considerations

Waste generated from the use of this compound should be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in the sewer system.

Conclusion

This compound is a powdered dye with known hazards, including serious eye and skin irritation, and evidence of mutagenicity and genotoxicity. Due to the absence of comprehensive quantitative toxicological data, a cautious approach to handling is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and ensure a safe working environment. Further research is warranted to fully characterize the toxicological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. salonservicespro.com [salonservicespro.com]

- 3. www2.mst.dk [www2.mst.dk]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. worldscientific.com [worldscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. msdsdigital.com [msdsdigital.com]

An In-depth Technical Guide to the Synthesis and Preparation of Basic Red 22 (C.I. 11055)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 22, also known by its Colour Index name C.I. 11055, is a cationic monoazo dye belonging to the triazole class.[1] Primarily utilized in the textile industry for dyeing acrylic fibers, it imparts a vibrant, blue-toned red shade.[1][2] Its synthesis is a multi-step process involving diazotization, azo coupling, decarboxylation, and quaternization. This guide provides a detailed overview of the manufacturing process, experimental protocols, and key chemical data associated with this compound, intended for a technical audience in research and development.

Chemical and Physical Properties

This compound is a shallow red powder with good solubility in water.[1] Its key properties are summarized in the table below. There is some discrepancy in the literature regarding the exact molecular formula, which hinges on the use of N,N-dimethylaniline versus N,N-diethylbenzenamine as the coupling component. The data presented here corresponds to the structure derived from N,N-diethylbenzenamine, which aligns with the molecular formula provided by some technical sources.[1]

| Property | Value | Reference |

| C.I. Name | This compound, 11055 | [1] |

| CAS Number | 12221-52-2 | [1] |

| Molecular Formula | C₁₄H₂₁ClN₆ | [1] |

| Molecular Weight | 308.81 g/mol | [1] |

| Appearance | Shallow red powder | [1] |

| Solubility in Water | 20 g/L | [1][2] |

| Compatibility Value (k) | 5 | [1] |

Synthesis Pathway Overview

The synthesis of this compound is a four-stage process. It begins with the diazotization of a heterocyclic amine, followed by an azo coupling reaction to form the chromophore. Subsequent modifications, including decarboxylation and the introduction of a permanent positive charge via quaternization, yield the final cationic dye.

Experimental Protocols

The following protocols are representative of the general procedures for azo dye synthesis and are adapted for the specific preparation of this compound.[2][3] Precise conditions, such as reaction times and purification methods, are often proprietary and may require optimization.

Stage 1: Diazotization of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid

This step converts the primary aromatic amine into a highly reactive diazonium salt. The reaction is conducted at low temperatures to prevent the unstable diazonium salt from decomposing.

-

Materials:

-

5-Amino-1H-1,2,4-triazole-3-carboxylic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

-

-

Procedure:

-

A suspension of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is prepared in a mixture of water and concentrated hydrochloric acid in a reaction vessel.

-

The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The rate of addition is controlled to maintain the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.

-

The resulting diazonium salt solution is kept cold and typically used immediately in the subsequent coupling step.

-

Stage 2: Azo Coupling

The electrophilic diazonium salt reacts with an electron-rich coupling component, in this case, N,N-diethylbenzenamine, to form the azo bond (-N=N-), which is the primary chromophore of the dye.[1][4]

-

Materials:

-

Diazonium salt solution from Stage 1

-

N,N-diethylbenzenamine hydrochloride

-

Buffer solution (e.g., sodium acetate) to control pH

-

-

Procedure:

-

N,N-diethylbenzenamine hydrochloride is dissolved in water or a suitable solvent system.

-

The solution is cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly added to the N,N-diethylbenzenamine solution with constant stirring.

-

The pH of the reaction mixture is maintained in the weakly acidic range (typically pH 4-6) by the addition of a buffer or a mild base to facilitate the electrophilic aromatic substitution.

-

The reaction is stirred at low temperature until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or the disappearance of the diazonium salt (e.g., spot test with H-acid).

-

The resulting precipitated product, the carboxylated azo intermediate, is collected by filtration.

-

Stage 3: Decarboxylation

The carboxylic acid group, which was necessary to activate the triazole ring, is now removed.

-

Materials:

-

Carboxylated azo intermediate from Stage 2

-

Dilute acid or suitable solvent

-

-

Procedure:

-

The filtered intermediate is re-suspended in a suitable solvent.

-

The mixture is heated, often under acidic conditions, to induce the removal of the carboxyl group as carbon dioxide.

-

The reaction is continued until decarboxylation is complete.

-

The decarboxylated intermediate is isolated, washed, and dried.

-

Stage 4: Quaternization

The final step involves alkylation (typically methylation) of a nitrogen atom in the triazole ring to create a permanent positive charge, which classifies the dye as "basic" or cationic.[3][5]

-

Materials:

-

Decarboxylated azo intermediate from Stage 3

-

Quaternizing agent (e.g., dimethyl sulfate, methyl iodide)

-

Solvent

-

-

Procedure:

-

The decarboxylated intermediate is dissolved or suspended in an appropriate solvent.

-

A quaternizing agent, such as dimethyl sulfate, is added to the mixture.

-

The reaction is typically heated to facilitate the alkylation.

-

Upon completion, the final product, this compound, precipitates as a quaternary ammonium salt.

-

The dye is isolated by filtration, washed with a suitable solvent to remove unreacted reagents, and dried.

-

Concluding Remarks

The synthesis of this compound is a well-established process in industrial dye chemistry, employing fundamental organic reactions.[2] While the overall pathway is known, specific process parameters that dictate yield, purity, and crystalline form are often proprietary. The methodologies described provide a technically sound foundation for the laboratory-scale preparation of this dye. Further research could focus on optimizing reaction conditions to improve efficiency and minimize environmental impact, for instance, by exploring alternative, less hazardous quaternizing agents or developing catalytic decarboxylation methods.

References

Spectroscopic Properties of Basic Red 22: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 22, also known by its Colour Index designation C.I. 11055, is a cationic monoazo dye with applications in the textile industry for dyeing acrylic fibers and in biological staining.[1][2] Its vibrant "colourful red blue light" hue and good fastness properties make it a dye of commercial interest.[1] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including its absorption and emission characteristics. While specific quantitative data such as molar absorptivity and quantum yield are not extensively reported in the literature, this document outlines the fundamental principles and experimental protocols necessary for their determination. Furthermore, the influence of environmental factors like solvent polarity and pH on the spectroscopic behavior of azo dyes, in general, is discussed to provide a framework for the characterization of this compound.

Introduction

This compound is a synthetic organic dye belonging to the azo class of compounds, characterized by the presence of one or more azo groups (-N=N-). Its chemical structure, which includes a substituted triazolium ring linked to a dimethylaminophenyl group via an azo bridge, is responsible for its chromophoric properties.[2] The dye is a shallow red powder with a notable solubility in water of 20 g/L, a property that is relatively stable with temperature changes.[1] In industrial applications, particularly in the dyeing of acrylic fabrics, its color remains stable at temperatures as high as 120°C.[1] However, the presence of metal ions, such as copper and iron, can lead to significant color changes.[1] Understanding the spectroscopic properties of this compound is crucial for optimizing its use in various applications, from materials science to potentially biomedical research, where fluorescent probes are often employed.

Spectroscopic Properties

The interaction of this compound with electromagnetic radiation gives rise to its characteristic color and potential fluorescence. These properties are quantified by its absorption and emission spectra.

Absorption Spectroscopy

The absorption of light by this compound occurs when an electron is promoted from a lower to a higher energy molecular orbital. The wavelength of maximum absorption (λmax) is a key characteristic of a chromophore. For azo dyes, this typically falls within the visible region of the electromagnetic spectrum.

Table 1: Illustrative Absorption Properties of this compound

| Property | Value | Notes |

| λmax (Absorption) | Data Not Available (Expected ~500-540 nm in water) | The exact wavelength of maximum absorbance would need to be determined experimentally. The expected range is based on the observed color of the dye. |

| Molar Absorptivity (ε) | Data Not Available | This value is a measure of how strongly the dye absorbs light at a specific wavelength and would need to be determined experimentally using the Beer-Lambert law. |

Fluorescence Spectroscopy

Fluorescence is the emission of light by a substance that has absorbed light. The emitted light is of a longer wavelength (lower energy) than the absorbed light. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

Information regarding the fluorescence properties of this compound, including its emission maximum (λem) and quantum yield, is not prevalent in the scientific literature. Azo dyes, in general, can exhibit fluorescence, though its intensity and quantum yield can be highly dependent on the molecular structure and the environment.

Table 2: Illustrative Fluorescence Properties of this compound

| Property | Value | Notes |

| λem (Emission) | Data Not Available | The emission wavelength would be at a longer wavelength than the absorption maximum (Stokes shift) and would need to be determined experimentally using a spectrofluorometer. |

| Quantum Yield (Φ) | Data Not Available | The quantum yield represents the efficiency of fluorescence and is a critical parameter for applications in fluorescence imaging and sensing. It must be determined experimentally.[3] |

| Stokes Shift | Data Not Available | The difference in nanometers between the absorption maximum (λmax) and the emission maximum (λem). A larger Stokes shift is often desirable for fluorescence applications. |

Factors Influencing Spectroscopic Properties

The electronic transitions of dye molecules are sensitive to their local environment. Factors such as the polarity of the solvent and the pH of the solution can significantly alter the absorption and emission spectra.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the dye molecule. While no specific solvatochromic data for this compound was found, azo dyes are known to exhibit this behavior. A systematic study of the absorption and emission spectra of this compound in a range of solvents with varying polarities would be necessary to characterize its solvatochromic properties.

Effect of pH

The color of many azo dyes is pH-dependent, a property known as halochromism. This is because the azo group and other functional groups on the dye molecule can be protonated or deprotonated, leading to changes in the electronic structure and, consequently, the absorption spectrum. For instance, the color of some red dyes can shift towards yellow in acidic conditions. A detailed investigation of the UV-Vis spectrum of this compound at different pH values would be required to determine its pKa and the spectral characteristics of its different protonated/deprotonated forms.

Experimental Protocols

To obtain the quantitative spectroscopic data for this compound, the following experimental protocols are recommended.

Determination of Absorption Spectrum and Molar Absorptivity

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a specific solvent (e.g., water).

Materials:

-

This compound powder

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes

-

Analytical balance

-

Solvent (e.g., deionized water)

-

UV-Visible spectrophotometer

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan the visible region (e.g., 400-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

-

Measurement of Absorption Spectra: Record the absorption spectrum for each standard solution. Identify the wavelength of maximum absorbance (λmax).

-

Beer-Lambert Law Analysis: At the determined λmax, measure the absorbance of each standard solution. Plot a graph of absorbance versus concentration. The plot should be linear, and the slope of the line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (typically 1 cm).[4]

Determination of Fluorescence Spectrum and Quantum Yield

Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φ) of this compound relative to a standard.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent

-

Spectrofluorometer

-

Cuvettes (4-sided clear for fluorescence)

Procedure:

-

Prepare Solutions: Prepare a dilute solution of this compound and a solution of the fluorescence standard. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Set the excitation wavelength (ideally the λmax of this compound). Set the emission wavelength range to scan to the red of the excitation wavelength.

-

Measure Emission Spectra: Record the fluorescence emission spectrum of the solvent (as a blank), the standard, and the this compound solution.

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[5]

Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample^2 / n_standard^2)

where:

-

Φ is the quantum yield

-

A is the integrated area under the emission spectrum

-

Abs is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Signaling Pathways and Logical Relationships

The spectroscopic properties of a dye like this compound are governed by the principles of molecular orbital theory and the interaction of light with matter. The following diagram illustrates the logical relationship between molecular structure and the observed spectroscopic phenomena.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [wap.guidechem.com]

- 3. The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is âmolar absorptivityâ? : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 5. chem.uci.edu [chem.uci.edu]

Basic Red 22 and its classification as a monoazoic dye

A Technical Guide to Basic Red 22: A Monoazo Dye

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (C.I. 11055), a synthetic cationic dye. It details its chemical and physical properties, confirms its classification as a monoazo dye, and outlines protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a cationic dye that appears as a red powder and is soluble in water.[1][2][3] It is primarily used in the textile industry for dyeing acrylic fibers and has applications as a biological stain.[1][2][4] The chemical identity of this compound can be complex due to various counter-ions associated with its cationic structure. The core chromophore's structure is consistent, featuring a triazole ring linked to a dimethylaniline group via an azo bridge.

Identification and Formula

| Identifier | Value | Reference |

| C.I. Name | C.I. This compound | [2][5] |

| C.I. Number | 11055 | [2][5] |

| CAS Number | 12221-52-2 | [1][2][5] |

| Molecular Formula (Cation) | C₁₂H₁₇N₆⁺ | [1] |

| Molecular Formula (with Chloride) | C₁₂H₁₇ClN₆ | [6] |

| Molecular Formula (with Methyl Sulfate) | C₁₃H₂₀N₆O₄S | [5] |

| Synonyms | Maxilon Red BL, Cationic Red 2BL, Synacril Red 3B | [1][2] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight (Cation) | 245.30 g/mol | [1] |

| Molecular Weight (with Chloride) | 280.76 g/mol | [6] |

| Molecular Weight (with Methyl Sulfate) | 356.40 g/mol | [7] |

| Appearance | Dull red powder | [1][3] |

| Solubility (Water) | 20 g/L | [2] |

| XLogP3-AA | 2.4 | [1] |

| Topological Polar Surface Area | 49.7 Ų | [1] |

Dye Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. The following data pertains to this compound on acrylic fibers.

| Fastness Test | ISO Standard Rating |

| Light Fastness | 7 |

| Perspiration Fastness (Fading) | 4-5 |

| Perspiration Fastness (Staining) | 5 |

| Ironing Fastness (Fading) | 5 |

| Ironing Fastness (Staining) | 5 |

| Soaping (Fading) | 4-5 |

| Soaping (Staining) | 5 |

| Source: World dye variety[2] | |

| (Rating Scale: 1=Very Poor, 5=Excellent, with higher numbers indicating better fastness for light resistance) |

Classification as a Monoazo Dye

Azo dyes are a class of organic compounds characterized by the presence of at least one azo functional group (R−N=N−R′), which acts as the chromophore.[8] These dyes are classified based on the number of azo groups in the molecule.[9]

-

Monoazo Dyes: Contain one azo group.

-

Disazo Dyes: Contain two azo groups.

-

Polyazo Dyes: Contain three or more azo groups.

This compound is unequivocally classified as a monoazo dye.[2][10] This is confirmed by its chemical structure, which contains a single azo linkage connecting a diazotized aminotriazole derivative to an N,N-dimethylaniline coupling component.[1][2] Furthermore, its Colour Index (C.I.) number of 11055 falls within the range assigned to azo dyes (11000-39999).[5][9]

Caption: Hierarchical classification of azo dyes.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound based on established chemical principles and literature descriptions.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, decarboxylation, and methylation (quaternization).[1][2][3]

Protocol:

-

Diazotization of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid:

-

Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid in an aqueous solution of a strong mineral acid (e.g., HCl).

-

Cool the suspension to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise. Maintain the temperature below 5°C.

-

Stir the mixture for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

-

-

Azo Coupling:

-

In a separate vessel, dissolve the coupling component, N,N-dimethylaniline, in an acidic aqueous solution.

-

Cool the solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution.

-

Maintain a low temperature and acidic pH to facilitate the coupling reaction at the para-position of the aniline (B41778) derivative.

-

Stir the reaction mixture for several hours until the coupling is complete, indicated by the formation of a deeply colored precipitate.

-

-

Decarboxylation and Methylation (Quaternization):

-

Isolate the crude azo dye intermediate by filtration.

-

The subsequent steps involve heating the intermediate to induce decarboxylation (removal of the -COOH group) and reacting it with a methylating agent (e.g., dimethyl sulfate) to form the quaternary ammonium (B1175870) salt, which imparts the cationic charge.[2][3]

-

Purify the final product by recrystallization from an appropriate solvent to yield this compound.

-

Caption: General workflow for the synthesis of this compound.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique for the sensitive and selective detection and quantification of dyes in various matrices, such as textiles or cosmetics.[11][12]

Protocol:

-

Sample Preparation (Textile Matrix):

-

Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

-

Place the sample in a conical flask and add 20 mL of methanol.

-

Extract the dye by sonicating the sample at 50°C for 30 minutes.[11]

-

Centrifuge the resulting mixture at 10,000 rpm for 10 minutes to pellet the textile fibers.[11]

-

Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 95:5 water/methanol) for LC-MS/MS analysis.[11]

-

-

Instrumental Analysis:

-

Chromatography: Perform separation using a reverse-phase C18 column with a gradient elution program.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and monitoring for specific product ions generated by collision-induced dissociation. For a related compound, Basic Red 2, a precursor ion at m/z 315.32 and product ions at m/z 299.30 and 210.24 were monitored.[12] A similar approach would be used for this compound.

-

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards using the same LC-MS/MS method to generate a calibration curve.

-

Quantify the amount of this compound in the prepared sample by comparing its peak area to the calibration curve.

-

Caption: Analytical workflow for this compound in textiles.

References

- 1. Page loading... [wap.guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [chemicalbook.com]

- 5. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:12221-52-2 | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Azo dye - Wikipedia [en.wikipedia.org]

- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ewg.org [ewg.org]

- 11. lcms.cz [lcms.cz]

- 12. Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques | MDPI [mdpi.com]

A Technical Guide to Basic Red 22 and Its Synonyms for Advanced Research

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical and physical properties of the cationic dye Basic Red 22 and its various synonyms, including Cationic Red 2BL and Maxilon Red BL. This document outlines its applications, summarizes key quantitative data, and presents representative experimental protocols and conceptual workflows.

Chemical Identity and Synonyms

This compound is a monoazo cationic dye known by a multitude of synonyms across different industries and suppliers. Accurate identification is crucial for experimental reproducibility and safety.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier | Citation |

| Common Name | This compound | [1] |

| Synonyms | Cationic Red 2BL, Maxilon Red BL, C.I. This compound, C.I. 11055, Anilan Red BLN, Astrazon Red F3BL, Catacryl Red F3BL, Orcozine Red B, Synacril Red 3B | [1] |

| CAS Number | 12221-52-2 | [1] |

| Molecular Formula | C₁₄H₂₁ClN₆ (representative) | [1] |

| Molecular Weight | 308.81 g/mol (representative) | [1] |

| IUPAC Name | 5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium chloride |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physicochemical properties. This section provides a summary of its key characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | Red to dark red powder | [2] |

| Solubility in Water | 20 g/L | [1] |

| λmax (in water) | 538 nm | [3] |

| Compatibility Value (k) | 5 | [1] |

Applications in Research and Industry

This compound is primarily utilized as a dye for acrylic fibers in the textile industry.[1] Its cationic nature allows for strong ionic interactions with anionic groups in the fibers, resulting in vibrant and lasting color. In a research context, its properties suggest potential applications in biological staining and as a fluorescent probe, although specific protocols are not widely documented.

Experimental Protocols

Representative Protocol for Staining of Cultured Cells

This protocol is adapted from general staining procedures for cationic dyes like Neutral Red.[4][5]

-

Cell Preparation: Culture cells on sterile glass coverslips or in appropriate culture vessels to the desired confluence.

-

Fixation (Optional): For fixed-cell imaging, treat cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature. Wash three times with PBS. For live-cell imaging, skip this step.

-

Staining Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO or ethanol). Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to a final working concentration (e.g., 1-10 µg/mL). The optimal concentration must be determined empirically.

-

Staining: Incubate the cells with the this compound working solution for 5-30 minutes at room temperature or 37°C. Protect from light.

-

Washing: Gently remove the staining solution and wash the cells two to three times with the buffer to remove excess dye.

-

Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. Image using a fluorescence microscope with appropriate filter sets (excitation/emission maxima will need to be determined experimentally but are expected to be in the green/red range).

General Protocol for Toxicological Assessment

This protocol outlines a general workflow for assessing the cytotoxicity of a dye like this compound, based on standard toxicology testing methodologies.[6][7][8]

-

Cell Culture: Plate cells (e.g., HaCaT for skin cytotoxicity or HepG2 for liver cytotoxicity) in 96-well plates at a predetermined density.[9]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the dye in the cell culture medium to achieve a range of final concentrations.

-

Cell Treatment: Expose the cells to the different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls (medium with solvent) and positive controls (a known cytotoxic agent).

-

Cytotoxicity Assay: Perform a cell viability assay, such as the MTT or MTS assay, to quantify the metabolic activity of the cells, which correlates with cell number.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Conceptual Workflows and Signaling Pathways

While no direct evidence links this compound to specific signaling pathway studies, its properties as a cationic and potentially fluorescent molecule suggest its utility in tracking cellular processes. Below is a conceptual workflow illustrating how such a dye could be used to monitor receptor-mediated endocytosis, a key process in cell signaling.

Conceptual Workflow: Tracking Receptor-Mediated Endocytosis

This hypothetical workflow illustrates how a fluorescently-labeled ligand or a dye that accumulates in endosomes could be used to study the internalization of a cell surface receptor, such as the B-cell receptor-associated protein CD22, which is involved in modulating B-cell activation.[10]

Caption: Conceptual workflow for tracking receptor-mediated endocytosis using a fluorescent probe.

General Cell Signaling Cascade

The following diagram illustrates a generic signal transduction pathway, which is a fundamental process in cellular communication and a primary focus in drug development.[11][12]

Caption: A simplified diagram of a typical signal transduction cascade from the cell surface to the nucleus.

Safety and Handling

This compound is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) before use. General safety precautions include using personal protective equipment such as gloves, lab coats, and eye protection. Avoid inhalation of dust and contact with skin and eyes.[13] The toxicological properties of this compound are not extensively characterized, but some studies on similar azo dyes suggest potential for cytotoxicity and genotoxicity, warranting cautious handling.[14][15]

This technical guide provides a foundational understanding of this compound and its synonyms for research and development purposes. Due to the limited availability of specific biological application protocols, researchers are encouraged to perform thorough validation and optimization for their specific experimental systems.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Maxilon Red 2gl-N; Cationic Red L-Gtln; Basic Red 18: 1 [m.pigment-dye.com]

- 3. researchgate.net [researchgate.net]

- 4. qualitybiological.com [qualitybiological.com]

- 5. stainsfile.com [stainsfile.com]

- 6. sdc.org.uk [sdc.org.uk]

- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 10. pnas.org [pnas.org]

- 11. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell (biology) - Wikipedia [en.wikipedia.org]

- 13. Bright Ideas for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Basic Red 22

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety data for Basic Red 22 (C.I. 11055; CAS No. 12221-52-2) in a laboratory setting. Adherence to these guidelines is paramount for ensuring a safe research environment when handling this synthetic dye. This compound, a monoazo dye, finds applications in textiles and as a biological stain.[1] While widely used, it is crucial to recognize its potential hazards and implement appropriate safety protocols.

Section 1: Hazard Identification and Classification

This compound is classified as a substance that can cause serious eye irritation and mild skin irritation.[2] In some cases, it may lead to skin sensitization or allergic reactions.[1] One study has indicated that this compound possesses mutagenic activity and increased the frequency of micronucleated polychromatic erythrocytes in the bone marrow of mice.[3]

Hazard Statements:

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Appearance | Red powder | [1] |

| Odor | No distinct odor | [1] |

| Solubility in Water | Soluble | [1] |

| Boiling Point | >212°F (>100°C) (for a mixture containing this compound) | [4] |

| Specific Gravity | 0.97-0.99 (for a mixture containing this compound) | [4] |

| pH | 6 - 7 (for a mixture containing this compound) | [4] |

Section 3: Toxicological Data

| Endpoint | Result | Species | Reference |

| Oral LD50 | No data available | - | [5][6] |

| Dermal LD50 | No data available | - | |

| Inhalation LC50 | No data available | - | |

| Skin Irritation | Causes mild skin irritation | Human | [2] |